N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride
Overview
Description
N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by transition metals such as iron or copper to enhance yield and selectivity . The process may involve multiple steps, including diazotization and subsequent N-trifluoroethylation reactions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)isatin ketimine: Known for its use in organic synthesis and medicinal chemistry.
2,2,2-trifluoroethylamine hydrochloride: Used as a precursor in the synthesis of various fluorinated compounds.
Uniqueness
N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride stands out due to its unique combination of a thiazolidine ring and a trifluoroethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2OS.ClH/c7-6(8,9)2-10-5(12)4-1-13-3-11-4;/h4,11H,1-3H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBZRJYXTSODGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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